N-Cyclohexyl-L-phenylalaninamide Mono(trifluoroacetate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

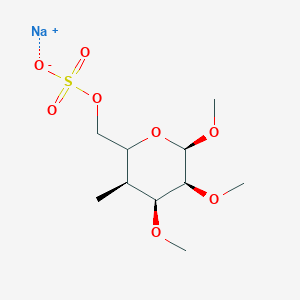

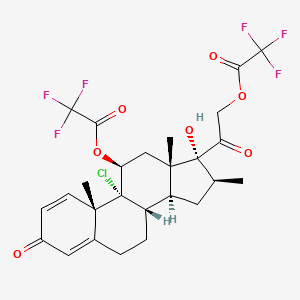

N-Cyclohexyl-L-phenylalaninamide Mono(trifluoroacetate), also known as N-Cyclohexyl-L-phenylalaninamide Mono(trifluoroacetate), is a useful research compound. Its molecular formula is C17H23F3N2O3 and its molecular weight is 360.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Cyclohexyl-L-phenylalaninamide Mono(trifluoroacetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclohexyl-L-phenylalaninamide Mono(trifluoroacetate) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Spectral Characteristics and Solvent Interactions

Research on the spectral characteristics of similar compounds, such as 2-(2′-aminophenyl)benzimidazole monocations in different solvents, including trifluoroacetic acid, reveals insights into their isomeric forms and protonation at various basic centres. These studies help in understanding the optical and electronic properties of related compounds, which could be applicable to "N-Cyclohexyl-L-phenylalaninamide Mono(trifluoroacetate)" in various solvent environments (Santra & Dogra, 1999).

Sensor Applications

The development of aggregation-induced emission nanofibers using compounds related to "N-Cyclohexyl-L-phenylalaninamide Mono(trifluoroacetate)" demonstrates potential applications in sensing aromatic amines and acid vapors. Such research highlights the utility of trifluoroacetate-related compounds in environmental monitoring and chemical sensing technologies (Xue et al., 2017).

Organic Reactions and Catalysis

Studies on the oxidation reactions of cyclohexane with hydrogen peroxide-trifluoroacetic acid systems provide insights into the radical and non-radical mechanisms of such processes. This research is relevant for understanding how "N-Cyclohexyl-L-phenylalaninamide Mono(trifluoroacetate)" might behave under similar oxidative conditions, offering potential applications in organic synthesis and catalysis (Camaioni et al., 2001).

Synthesis and Conformational Analysis

The synthesis of conformationally restricted analogues of phenylalaninamide compounds, using intermediates such as N-(trifluoroacetyl)-α-allylphenylalaninamide, sheds light on the structural and conformational aspects of these molecules. Such studies are pertinent for understanding the synthesis routes and conformational stability of "N-Cyclohexyl-L-phenylalaninamide Mono(trifluoroacetate)" (Holladay & Nadzan, 1991).

Enantiomeric Separation and Analysis

Research on the use of N-trifluoroacetyl-L-norvalyl-L-norvaline cyclohexyl ester as a stationary phase for gas chromatographic enantiomeric separation of amino acid derivatives highlights the analytical applications of trifluoroacetyl-related compounds. This indicates potential uses of "N-Cyclohexyl-L-phenylalaninamide Mono(trifluoroacetate)" in chiral separations and analytical chemistry (Parr & Howard, 1972).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Cyclohexyl-L-phenylalaninamide Mono(trifluoroacetate) involves the protection of the amine group, followed by the coupling of the protected amino acid with cyclohexylamine. The resulting product is then deprotected and coupled with trifluoroacetic acid to form the final compound.", "Starting Materials": [ "L-phenylalanine", "Cyclohexylamine", "Trifluoroacetic acid", "Di-tert-butyl dicarbonate (Boc2O)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Methanol", "Dichloromethane (DCM)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Magnesium sulfate (MgSO4)" ], "Reaction": [ "Protection of amine group: L-phenylalanine is protected by reacting with di-tert-butyl dicarbonate (Boc2O) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) to form Boc-L-phenylalanine.", "Coupling with cyclohexylamine: Boc-L-phenylalanine is then coupled with cyclohexylamine in DMF using N,N-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling agents to form N-Boc-N-cyclohexyl-L-phenylalaninamide.", "Deprotection: N-Boc-N-cyclohexyl-L-phenylalaninamide is deprotected by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group and form N-cyclohexyl-L-phenylalaninamide.", "Coupling with trifluoroacetic acid: N-cyclohexyl-L-phenylalaninamide is then coupled with trifluoroacetic acid (TFA) in methanol to form N-Cyclohexyl-L-phenylalaninamide Mono(trifluoroacetate).", "Purification: The final product is purified by precipitation with sodium bicarbonate (NaHCO3) and sodium chloride (NaCl), followed by filtration and drying over magnesium sulfate (MgSO4)." ] } | |

CAS-Nummer |

200274-80-2 |

Molekularformel |

C17H23F3N2O3 |

Molekulargewicht |

360.4 g/mol |

IUPAC-Name |

(2S)-2-amino-N-cyclohexyl-3-phenylpropanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C15H22N2O.C2HF3O2/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13;3-2(4,5)1(6)7/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18);(H,6,7)/t14-;/m0./s1 |

InChI-Schlüssel |

SPSXVWTYDBWKPK-UQKRIMTDSA-N |

Isomerische SMILES |

C1CCC(CC1)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |

SMILES |

C1CCC(CC1)NC(CC2=CC=CC=C2)C(=O)N.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |

Synonyme |

(S)-α-Amino-N-cyclohexylbenzenepropanamide Mono(Trifluoroacetic Acid Salt); _x000B_(αS)-α-Amino-N-cyclohexylbenzenepropanamide 2,2,2-Trifluoroacetate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140860.png)

![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)